molecular formula C8H14N2OS B13260911 3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13260911
M. Wt: 186.28 g/mol
InChI Key: PRSSKHYJVQQQOR-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-methylthiazole with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Similar structure but lacks the hydroxyl group.

    3-Amino-2-methylthiazole: Lacks the additional methyl group on the thiazole ring.

    4-Methylthiazole-2-carboxylic acid: Contains a carboxylic acid group instead of the amino and hydroxyl groups.

Uniqueness

3-Amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its potential biological activities. The combination of these functional groups with the thiazole ring makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-5(3-9)7(11)8-10-6(2)4-12-8/h4-5,7,11H,3,9H2,1-2H3

InChI Key

PRSSKHYJVQQQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)CN)O

Origin of Product

United States

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